

# Technical Guide: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

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## Compound of Interest

Compound Name: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Cat. No.: B1348698

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug development. Its rigidified cyclic structure, derived from (R)- $\alpha,\beta$ -diaminopropionic acid, makes it a valuable scaffold for the synthesis of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

## Chemical and Physical Properties

**(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid**, also known by its IUPAC name (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid, is a white to off-white solid. While detailed experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-established.

Table 1: Chemical and Physical Properties of **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub>	--INVALID-LINK--
Molecular Weight	264.23 g/mol	--INVALID-LINK--
CAS Number	634614-25-8	--INVALID-LINK--
Appearance	White to off-white solid	Inferred from supplier data
Purity	Typically ≥95%	--INVALID-LINK--
SMILES	O=C(O) [C@H]1CNC(=O)N1C(=O)OC C2=CC=CC=C2	--INVALID-LINK--
InChI Key	AYSUEIZKNBGWGN- SECBINFHSA-N	--INVALID-LINK--

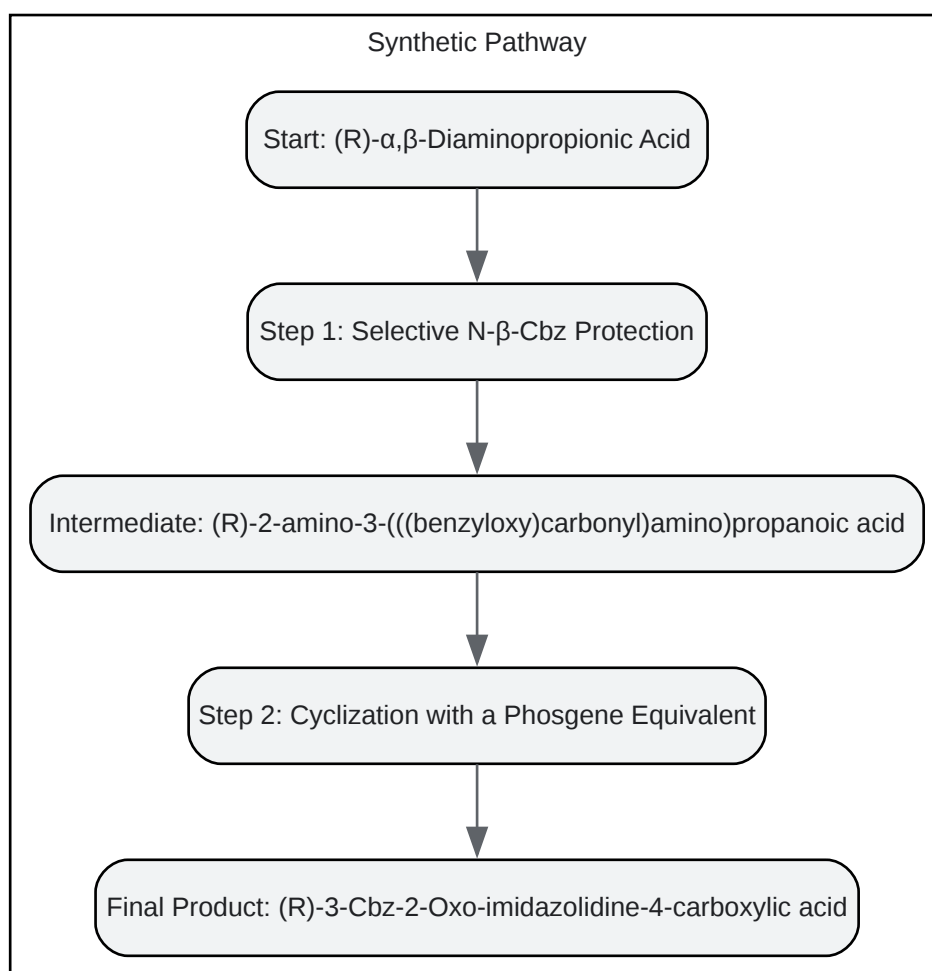
Note: Quantitative data for melting point, solubility, and optical rotation are not consistently reported in publicly available literature and may vary between batches.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **(R)-3-Cbz-2-Oxoimidazolidine-4-carboxylic acid** is not readily available in peer-reviewed literature, its structure suggests a synthetic route originating from (R)- $\alpha,\beta$ -diaminopropionic acid. The general approach would involve the protection of one amino group, followed by cyclization to form the imidazolidinone ring.

## Conceptual Synthetic Workflow

The synthesis can be logically broken down into the following key steps:



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Caption: Conceptual workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

Based on established methods for the synthesis of similar imidazolidinones from di-amino acids, a plausible experimental protocol is outlined below. Note: This is a hypothetical protocol and would require optimization.

Step 1: Synthesis of (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid

- Dissolve (R)-α,β-diaminopropionic acid hydrochloride in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) at 0°C.

- Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution between 9 and 10.
- Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
- Filter, wash the solid with cold water, and dry under vacuum to yield (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid.

#### Step 2: Synthesis of **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid**

- Suspend the N- $\beta$ -Cbz protected diaminopropionic acid in an inert solvent (e.g., dioxane or THF).
- Add a phosgene equivalent, such as triphosgene, to the suspension at room temperature under an inert atmosphere.
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid**.

## Biological Activity and Applications

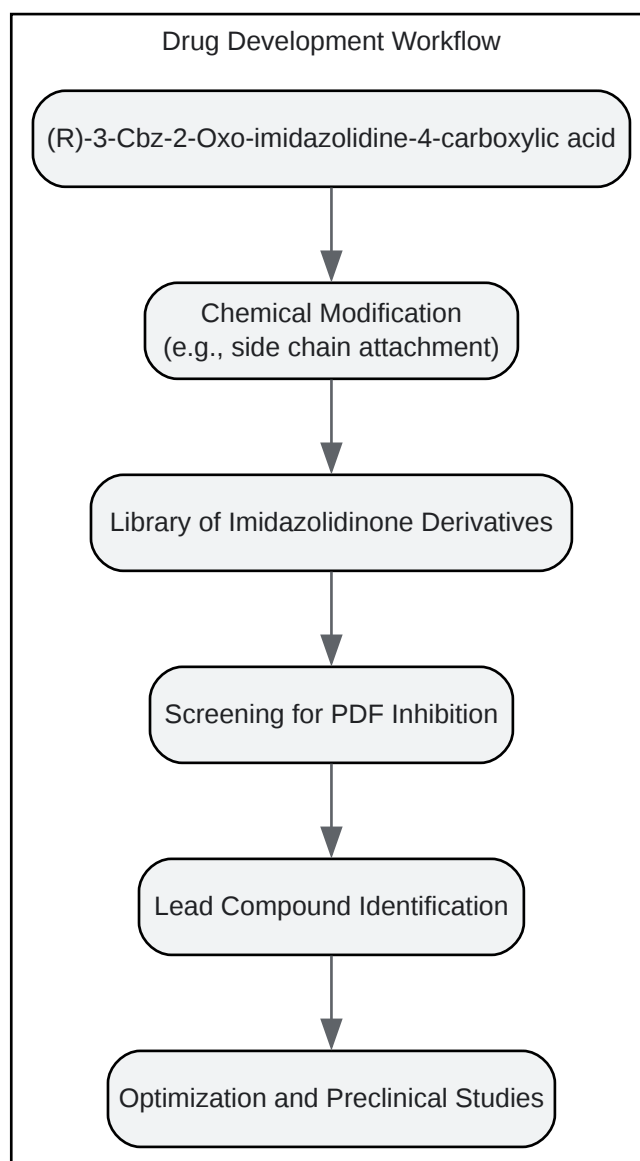
The primary interest in **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** stems from its potential use as a key building block in the synthesis of peptide deformylase (PDF) inhibitors.

### Peptide Deformylase as a Drug Target

Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in eukaryotes, PDF represents a highly selective target for the development of novel antibacterial agents.

## Role in the Synthesis of PDF Inhibitors

The imidazolidinone scaffold of **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** can serve as a constrained peptidomimetic core in the design of PDF inhibitors. The carboxylic acid functionality provides a handle for further chemical modification, allowing for the introduction of various side chains and metal-chelating groups that are crucial for binding to the active site of the PDF enzyme.

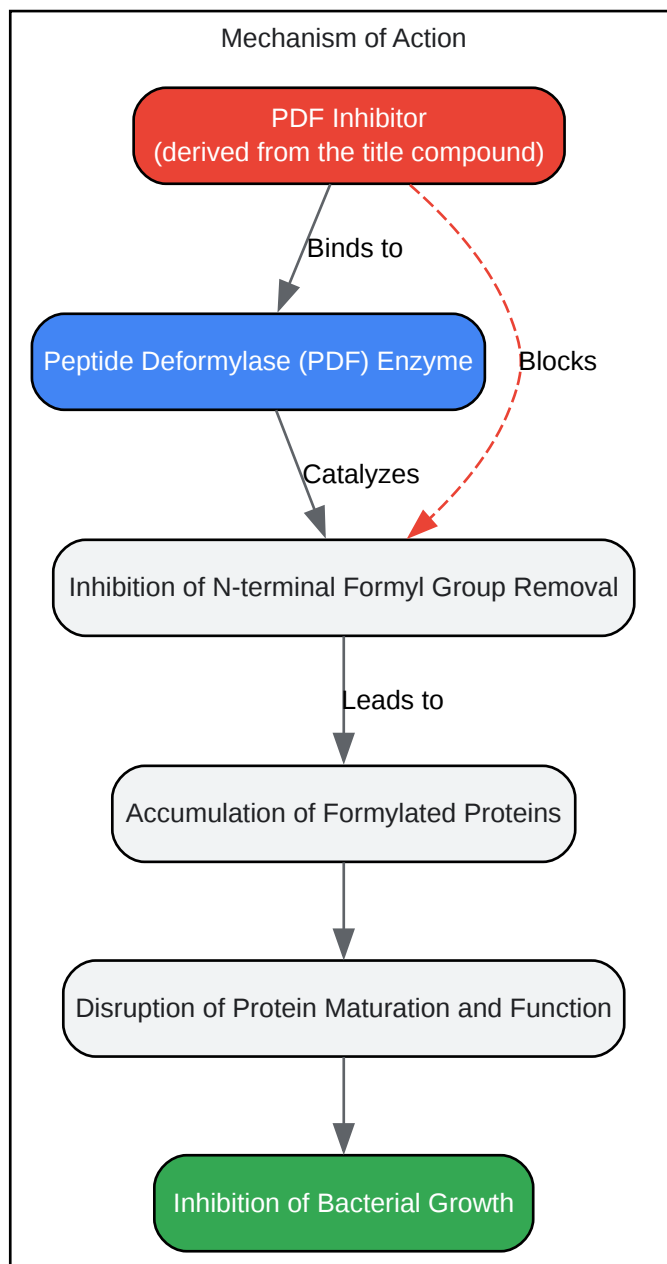


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Caption: Workflow for developing PDF inhibitors from the target compound.

## Potential Signaling Pathway Involvement

As an intermediate for antibacterial drug candidates, the ultimate biological effect of compounds derived from **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** would be the disruption of bacterial protein synthesis. This leads to bacteriostasis or bactericidal effects, thereby inhibiting bacterial growth and proliferation.



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Caption: Proposed mechanism of action for derived PDF inhibitors.

## Experimental Protocols for Biological Assays

Assessing the biological activity of compounds derived from **(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** would involve enzymatic assays to determine their inhibitory effect on peptide deformylase.

### Peptide Deformylase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of PDF by coupling the release of formate to the activity of formate dehydrogenase (FDH), which reduces  $\text{NAD}^+$  to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PDF activity.

Materials:

- Purified recombinant peptide deformylase (PDF)
- Formate dehydrogenase (FDH)
- $\beta$ -Nicotinamide adenine dinucleotide ( $\text{NAD}^+$ )
- N-formyl-Met-Ala-Ser (fMAS) or other suitable peptide substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
- Test compounds (dissolved in DMSO)
- 96-well microplate and plate reader

Procedure:

- Prepare a reaction mixture containing assay buffer,  $\text{NAD}^+$ , and FDH.
- Add the test compound at various concentrations to the wells of the microplate.

- Add the PDF enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fMAS substrate.
- Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.
- Calculate the initial reaction velocities and determine the IC<sub>50</sub> values for the test compounds.

## Conclusion

**(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid** is a valuable chiral building block with significant potential in the development of novel antibacterial agents, particularly as a scaffold for peptide deformylase inhibitors. While further research is needed to fully characterize its physical properties and optimize its synthesis, its structural features make it a compound of high interest for medicinal chemists and drug development professionals. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for future research and development efforts centered on this promising molecule.

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